1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt
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Overview
Description
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt involves several steps:
Starting Materials: The synthesis begins with the preparation of the chlorophenyl and triazinyl intermediates.
Reaction Conditions: These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and triazinyl moieties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt can be compared with other similar compounds:
- 3-(4-Chlorophenyl)-7-((2,4-Dichlorobenzyl)oxy)-4H-Chromen-4-One : This compound has a different core structure but shares the chlorophenyl group.
- 3-(4-Chlorophenyl)-4-(2-Methoxyphenyl)-1,3-Thiazol-2(3H)-Imine : This compound also contains a chlorophenyl group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C34H50Cl2N10O12 |
---|---|
Molecular Weight |
861.7 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C28H38Cl2N10O5.C6H12O7/c29-16-5-9-18(10-6-16)35-26(32)39-25(31)33-13-3-1-2-4-14-34-27-37-24(23(45)22(44)21(43)20(42)15-41)38-28(40-27)36-19-11-7-17(30)8-12-19;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12,20-23,41-45H,1-4,13-15H2,(H5,31,32,33,35,39)(H2,34,36,37,38,40);2-5,7-11H,1H2,(H,12,13)/t20-,21-,22+,23-;2-,3-,4+,5-/m11/s1 |
InChI Key |
PIZAUNHHOYTBEB-GCWZBPMMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)Cl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)C(C(C(C(CO)O)O)O)O)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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